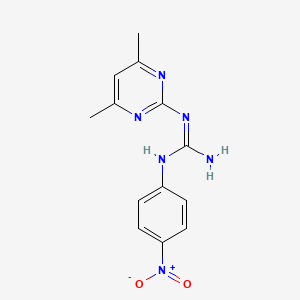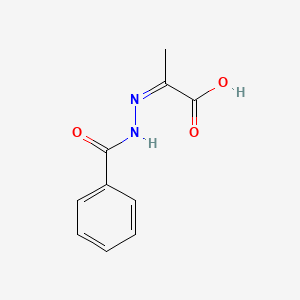
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine, also known as DMPNG, is a chemical compound that has been widely used in scientific research applications. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body. The inhibition of NOS by DMPNG has been shown to have various biochemical and physiological effects, which make it an important tool for studying the role of NO in different biological processes.
作用機序
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine acts as a competitive inhibitor of NOS by binding to the enzyme's active site. It prevents the conversion of L-arginine to NO and L-citrulline, which leads to a decrease in NO production. This inhibition of NOS by N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to have various physiological effects, including vasodilation, decreased platelet aggregation, and reduced inflammation.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to have various biochemical and physiological effects, which make it an important tool for studying the role of NO in different biological processes. It has been shown to decrease blood pressure and increase blood flow in animal models, indicating its potential use in the treatment of cardiovascular diseases. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has also been shown to reduce inflammation and oxidative stress in various tissues, which may have implications for the treatment of inflammatory disorders and neurodegenerative diseases.
実験室実験の利点と制限
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has several advantages as a research tool, including its high potency and selectivity for NOS inhibition. It is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
将来の方向性
There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine in scientific research. One potential area of study is the role of NO in cancer progression and metastasis. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to inhibit tumor growth and angiogenesis in animal models, indicating its potential use in cancer therapy. Another area of study is the potential use of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of these disorders. Finally, the development of new NOS inhibitors based on the structure of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine may lead to the discovery of new therapeutic targets for various diseases.
合成法
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-nitrobenzene-1,2-diamine in the presence of a guanidine reagent. The reaction yields N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine as a yellow crystalline solid with a melting point of 227-230°C.
科学的研究の応用
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been used extensively in scientific research to investigate the role of NO in various biological processes. It has been shown to inhibit NOS in vitro and in vivo, which has led to the discovery of new pathways and mechanisms involved in NO signaling. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-nitrophenyl)guanidine has been used to study the role of NO in cardiovascular diseases, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-3-5-11(6-4-10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGHFTYJXGYYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-nitrophenyl)guanidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-chlorophenyl)propyl]propanamide](/img/structure/B5910051.png)
![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)

![1-{5-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5910075.png)
![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)
![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)

![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)

![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)